3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a bicyclic structure with a nitrogen atom and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes to prepare 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of palladium-catalyzed reactions and photocatalytic methods suggests that scalable processes could be developed based on these laboratory techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the bicyclic structure influences the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-hydroxyphthalimide esters, and various oxidizing and reducing agents. The reaction conditions often involve mild temperatures and the use of organic solvents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has significant potential in scientific research applications. In medicinal chemistry, it serves as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its unique structure makes it a valuable scaffold for drug discovery . Additionally, the compound’s reactivity and functionalization potential make it useful in synthetic organic chemistry for the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity . The trifluoromethyl group can also affect the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol include other bicyclic structures such as 2-azabicyclo[3.2.1]octane and 2,7-diazabicyclo[2.2.1]heptane . These compounds share similar structural features but differ in their specific ring sizes and functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of a bicyclic structure with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)5-13-4-6-1-2-7(13)3-6/h6-8,14H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQBVUYZDIRRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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